molecular formula C25H31N3O5 B11293286 N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11293286
M. Wt: 453.5 g/mol
InChI Key: WDJHDSCMOYLENV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazolidinone ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the imidazolidinone ring with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Pharmacology: It can be used to study the interaction with various biological targets, including enzymes and receptors.

    Materials Science: The stability and reactivity of the imidazolidinone ring make this compound a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[1-(3-ethoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups, along with the imidazolidinone ring, contributes to its unique properties.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H31N3O5/c1-5-33-20-11-9-18(10-12-20)26-23(29)16-22-24(30)28(19-7-6-8-21(15-19)32-4)25(31)27(22)14-13-17(2)3/h6-12,15,17,22H,5,13-14,16H2,1-4H3,(H,26,29)

InChI Key

WDJHDSCMOYLENV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC(C)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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